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Compound of Interest

Compound Name: GNE-987

Cat. No.: B2378190

GNE-987, a novel PROTAC (Proteolysis Targeting Chimera), exhibits significantly enhanced
potency in degrading BET (Bromodomain and Extra-Terminal) proteins compared to first-
generation BET degraders such as dBET1 and MZ1. This increased potency translates to more
effective inhibition of cancer cell viability and oncogene expression at substantially lower
concentrations.

GNE-987 is a chimeric small molecule designed to hijack the cell's natural protein disposal
system to eliminate BET proteins, which are key regulators of gene transcription and are
implicated in various cancers.[1][2][3] It achieves this by simultaneously binding to a BET
protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and
subsequent proteasomal degradation of the BET protein.[3][4] This mechanism of action offers
a distinct advantage over simple inhibition, leading to a more profound and sustained
downstream effect.

In contrast, first-generation BET degraders like dBET1 and MZ1, while pioneering the field,
generally exhibit lower potency. dBET1 recruits the Cereblon (CRBN) E3 ubiquitin ligase, while
MZ1, similar to GNE-987, utilizes VHL.[5][6][7]

Quantitative Comparison of Potency

The superior potency of GNE-987 is evident in its picomolar degradation capability and
subsequent low nanomolar to picomolar anti-proliferative activity in various cancer cell lines.
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GNE-987 VHL EOL-1 (AML)  0.03 nM 0.02 nM [4][8]
HL-60 (AML) 0.03 nM [4][8]
SUM149
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Cancer)
MV4;11
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(AML)
H661 (Lung
MZ1 VHL 8 nM
Cancer)
H838 (Lun
(Lung 23 nM
Cancer)
49 nM
ABC DLBCL _ [6]
(median)

DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration
required to inhibit 50% of cell viability. AML: Acute Myeloid Leukemia; ABC DLBCL.: Activated

B-Cell Like Diffuse Large B-Cell Lymphoma.

Mechanism of Action and Signaling Pathway

BET degraders, including GNE-987, dBET1, and MZ1, function by inducing the degradation of
BET proteins, primarily BRD2, BRD3, and BRD4. This degradation prevents these proteins

from acting as epigenetic "readers” of acetylated histones, thereby disrupting the transcription

of key oncogenes such as MYC.[4][10] The downstream consequences include cell cycle arrest

and apoptosis in cancer cells.[1][2] The interaction of BRD4 with acetylated RELA, a subunit of

the NF-kB complex, is also disrupted, leading to reduced NF-kB signaling, which is crucial for

inflammation and cancer progression.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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